Lithium 4-ethylthiazole-2-carboxylate

Description

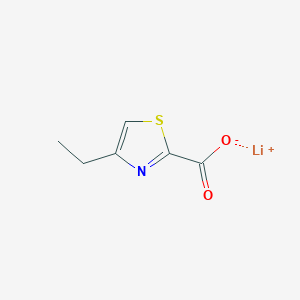

Lithium 4-ethylthiazole-2-carboxylate is a lithium salt derived from 4-ethylthiazole-2-carboxylic acid. The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—substituted with an ethyl group at the 4-position and a carboxylate group at the 2-position.

Thiazole derivatives are widely studied for their biological activity (e.g., anticancer, antiviral) and utility in materials science. The lithium carboxylate moiety may improve ionic conductivity in battery electrolytes or modulate pharmacokinetic properties in drug formulations .

Properties

Molecular Formula |

C6H6LiNO2S |

|---|---|

Molecular Weight |

163.2 g/mol |

IUPAC Name |

lithium;4-ethyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C6H7NO2S.Li/c1-2-4-3-10-5(7-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

ULRUVJXTJKAZCJ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCC1=CSC(=N1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-ethylthiazole-2-carboxylate typically involves the reaction of 4-ethylthiazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Lithium 4-ethylthiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

Substitution: Halogens, alkylating agents; in polar or non-polar solvents depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Lithium 4-ethylthiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of lithium 4-ethylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme inhibition and receptor binding. These interactions can lead to changes in cellular activities and physiological responses .

Comparison with Similar Compounds

Pharmaceutical Thiazole Derivatives

Lithium 4-ethylthiazole-2-carboxylate shares structural similarities with thiazole-based pharmaceutical agents. Key examples from literature include:

Key Differences :

- Substituents: Compound 40 has a 2-methyl group on the thiazole ring and a benzamide linkage, whereas the target compound features a 4-ethyl group and a lithium carboxylate.

- Ionic Nature : The lithium salt form of the target compound increases solubility in aqueous or ionic liquid environments compared to neutral amide derivatives like Compound 40, which may require organic solvents for formulation .

Lithium Salts in Battery Electrolytes

This compound is hypothesized to function as a conductive salt in lithium-ion batteries. Comparative analysis with established lithium salts reveals:

Research Findings :

- In ionic liquid-based electrolytes, low concentrations of lithium salts (e.g., this compound) may form "wrapped" structures with ionic liquids, enhancing ion mobility. At higher concentrations, reverse wrapping could reduce conductivity .

- Trade data indicate lithium carbonate and hydroxide dominate the EU market, while novel salts like the target compound remain in early-stage research .

Heterocyclic Lithium Carboxylates

However, the thiazole ring’s electron-withdrawing sulfur atom may confer greater electrochemical stability compared to oxygen-dominated heterocycles.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.